molecular formula C13H16ClNO B1607479 3-chloro-N-cyclohexylbenzamide CAS No. 62250-56-0

3-chloro-N-cyclohexylbenzamide

Cat. No.: B1607479
CAS No.: 62250-56-0
M. Wt: 237.72 g/mol
InChI Key: OVLRIRXRCDDACZ-UHFFFAOYSA-N
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Description

3-Chloro-N-cyclohexylbenzamide is an organic compound with the molecular formula C13H16ClNO It is a benzamide derivative where a chlorine atom is substituted at the third position of the benzene ring, and a cyclohexyl group is attached to the nitrogen atom of the amide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-N-cyclohexylbenzamide typically involves the reaction of 3-chlorobenzoyl chloride with cyclohexylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

3-chlorobenzoyl chloride+cyclohexylamineThis compound+HCl\text{3-chlorobenzoyl chloride} + \text{cyclohexylamine} \rightarrow \text{this compound} + \text{HCl} 3-chlorobenzoyl chloride+cyclohexylamine→this compound+HCl

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification, such as recrystallization or chromatography, to ensure the compound’s purity and quality.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-N-cyclohexylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The benzene ring can be oxidized to form different functional groups, such as carboxylic acids.

Common Reagents and Conditions:

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reducing the amide group.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.

Major Products:

    Substitution: Products depend on the nucleophile used; for example, using sodium methoxide can yield 3-methoxy-N-cyclohexylbenzamide.

    Reduction: Reduction of the amide group yields N-cyclohexyl-3-chloroaniline.

    Oxidation: Oxidation of the benzene ring can yield 3-chlorobenzoic acid.

Scientific Research Applications

3-Chloro-N-cyclohexylbenzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the inhibition of specific enzymes or receptors.

    Biology: It is used in research to study its effects on cellular processes and signaling pathways.

    Material Science: The compound’s properties are explored for potential use in the development of new materials with specific characteristics.

    Industry: It is used as an intermediate in the synthesis of other chemical compounds and materials.

Mechanism of Action

The mechanism of action of 3-chloro-N-cyclohexylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it has been shown to inhibit the receptor for advanced glycation end-products (RAGE) and Notch1 signaling pathways, which are involved in various cellular processes . By inhibiting these pathways, the compound can modulate cellular responses and has potential therapeutic applications.

Comparison with Similar Compounds

  • 3-Chloro-N-cycloheptylbenzamide
  • 3-Chloro-N-(2,4-dichlorophenyl)benzamide
  • 3-Chloro-N-(3,4-dichlorophenyl)benzamide
  • 3-Chloro-N-phenethylbenzamide
  • 3-Chloro-N-isobutylbenzamide

Comparison: 3-Chloro-N-cyclohexylbenzamide is unique due to its specific substitution pattern and the presence of the cyclohexyl group. This structural uniqueness can influence its chemical reactivity, biological activity, and physical properties compared to similar compounds. For instance, the cyclohexyl group can provide steric hindrance, affecting the compound’s interaction with molecular targets and its overall stability.

Properties

IUPAC Name

3-chloro-N-cyclohexylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO/c14-11-6-4-5-10(9-11)13(16)15-12-7-2-1-3-8-12/h4-6,9,12H,1-3,7-8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVLRIRXRCDDACZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70308500
Record name 3-chloro-N-cyclohexylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70308500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62250-56-0
Record name NSC204517
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204517
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-chloro-N-cyclohexylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70308500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Employing 0.19 g (1.9 mmol) of cyclohexylamine and 0.51 g, (2.9 mmol) of 3-chloro-benzoyl chloride in the procedure described above and elution with CHCl3/MeOH/Et3N (9.8:0.1:0.1) gave white crystals in 70% yield.
Quantity
0.19 g
Type
reactant
Reaction Step One
Quantity
2.9 mmol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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